methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate

Catalog No.
S3010609
CAS No.
241127-17-3
M.F
C14H17N3O4S
M. Wt
323.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]...

CAS Number

241127-17-3

Product Name

methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate

IUPAC Name

methyl 4-[(2E)-2-[tert-butylsulfonyl(cyano)methylidene]hydrazinyl]benzoate

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)22(19,20)12(9-15)17-16-11-7-5-10(6-8-11)13(18)21-4/h5-8,16H,1-4H3/b17-12+

InChI Key

PQDNUHMAJFMSCH-SFQUDFHCSA-N

SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(=O)OC)C#N

Solubility

not available

Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate is a complex organic compound with the molecular formula C₁₄H₁₇N₃O₄S and a molecular weight of 323.37 g/mol. This compound features a hydrazino group, a cyano group, and a tert-butylsulfonyl moiety, contributing to its potential reactivity and biological activity. The presence of these functional groups enhances its solubility and stability in various chemical environments, making it suitable for multiple applications in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to substitution reactions that modify the compound's structure.
  • Hydrazone Formation: The hydrazino group can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Deprotection Reactions: The tert-butylsulfonyl group can be removed under acidic or basic conditions, allowing for further functionalization of the molecule .

Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate exhibits potential biological activities, particularly as an anti-cancer agent. Its structural components suggest that it may interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for further pharmacological evaluation .

The synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate typically involves several steps:

  • Preparation of the Hydrazine Intermediate: A hydrazine derivative can be synthesized from hydrazine hydrate and an appropriate carbonyl compound.
  • Formation of the Cyano Group: This can be achieved through the reaction of the hydrazine intermediate with a suitable cyano reagent.
  • Introduction of the Tert-Butylsulfonyl Group: This step involves reacting the intermediate with tert-butylsulfonyl chloride in the presence of a base to form the final product .

This compound has several applications:

  • Pharmaceutical Research: It serves as a lead compound for developing new anti-cancer drugs.
  • Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing more complex molecules.
  • Chemical Probes: Due to its reactive functional groups, it can be used as a probe in biochemical assays to study enzyme activity or protein interactions .

Interaction studies are crucial for understanding how methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate interacts with biological systems. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism. Further research is needed to elucidate its mechanisms of action and potential off-target effects, which are essential for assessing its safety and efficacy as a therapeutic agent .

Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Functional GroupsUnique Features
Methyl 4-hydrazinobenzoateC₉H₁₁N₃O₂Hydrazine, Carboxylic acidSimpler structure, less reactive
4-cyano-1H-pyrazoleC₅H₄N₄Cyano, Pyrazole ringMore aromatic character, different reactivity
Tert-butylsulfonamideC₈H₁₉NO₂SSulfonamideLacks cyano and hydrazino groups, different biological activity

The uniqueness of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate lies in its combination of both hydrazino and cyano functionalities, which may contribute to its distinctive biological properties and reactivity profiles compared to these similar compounds .

XLogP3

3.1

Dates

Modify: 2023-08-17

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